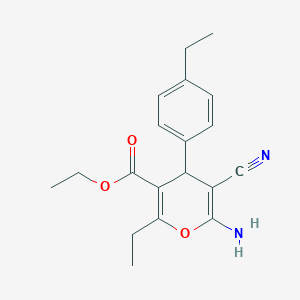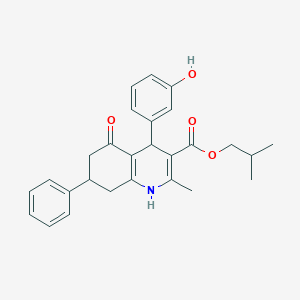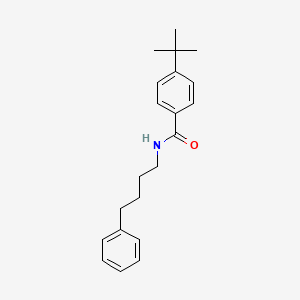
ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate, also known as EAPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate is not fully understood. However, studies have suggested that ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate may exert its biological effects by inhibiting certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate exhibits anticancer and antimicrobial activities. In vitro studies have demonstrated that ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate has also been shown to possess antibacterial and antifungal activities against various pathogenic microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate in lab experiments is its easy synthesis method. ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate can be synthesized in good to excellent yields using a simple and straightforward method. Another advantage is its potential applications in various fields of research. However, one limitation of using ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate in lab experiments is its limited availability. ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate is not commercially available and must be synthesized in the lab.
Orientations Futures
There are several future directions for the study of ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate. One direction is to investigate its potential applications in other fields of research, such as catalysis and sensor technology. Another direction is to study its mechanism of action in more detail to better understand its biological effects. Additionally, future studies could focus on the development of more efficient synthesis methods for ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate.
Méthodes De Synthèse
The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate involves the reaction of ethyl cyanoacetate with 4-ethylbenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with ethylamine to obtain ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate. This method has been reported to yield ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate in good to excellent yields.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate has been studied for its potential applications in various fields of research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate has been investigated for its anticancer and antimicrobial activities. In material science, ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate has been explored for its potential use in the development of organic light-emitting diodes (OLEDs). In organic synthesis, ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate has been used as a building block for the synthesis of various compounds.
Propriétés
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(4-ethylphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-12-7-9-13(10-8-12)16-14(11-20)18(21)24-15(5-2)17(16)19(22)23-6-3/h7-10,16H,4-6,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYTNDREBGFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OCC)CC)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide](/img/structure/B5035797.png)
![2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5035804.png)



![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)


![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)
![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)

![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)